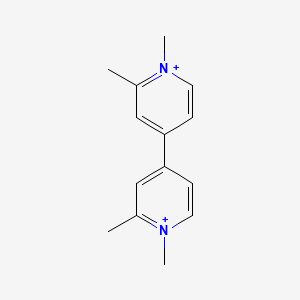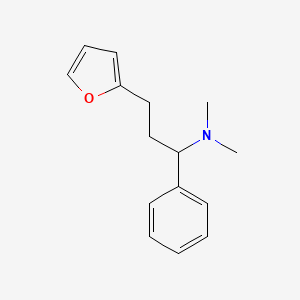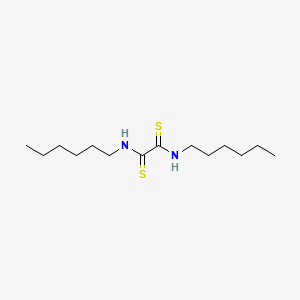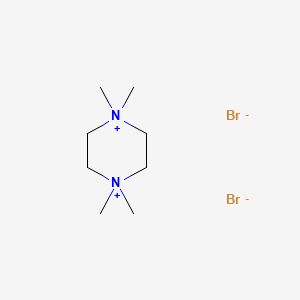
1,1,4,4-Tetramethylpiperazinediium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,4-Tetramethylpiperazinediium dibromide is a chemical compound with the molecular formula C8H20Br2N2 and a molecular weight of 304.07 g/mol . It is a piperazine derivative, characterized by the presence of two bromide ions and four methyl groups attached to the nitrogen atoms of the piperazine ring . This compound is often used in various chemical and biological research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetramethylpiperazinediium dibromide can be synthesized through the reaction of tetramethylethylenediamine (TMEDA) with 1,2-dibromoethane . The reaction typically involves the use of solvents such as acetonitrile or methanol, and the product is recrystallized from these solvents to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications.
化学反応の分析
Types of Reactions
1,1,4,4-Tetramethylpiperazinediium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve solvents like acetonitrile, methanol, or water, and may require heating or the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions may yield corresponding hydroxyl derivatives, while reactions with amines can produce amine-substituted piperazine derivatives.
科学的研究の応用
1,1,4,4-Tetramethylpiperazinediium dibromide has several applications in scientific research, including:
作用機序
The mechanism of action of 1,1,4,4-Tetramethylpiperazinediium dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,4,4-Tetrabutylpiperazinediium dibromide: Similar in structure but with butyl groups instead of methyl groups.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydro-naphthalene-2,3-diol: Another piperazine derivative with additional functional groups.
Uniqueness
1,1,4,4-Tetramethylpiperazinediium dibromide is unique due to its specific combination of methyl groups and bromide ions, which confer distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications where other piperazine derivatives may not be as effective .
特性
CAS番号 |
24996-75-6 |
|---|---|
分子式 |
C8H20Br2N2 |
分子量 |
304.07 g/mol |
IUPAC名 |
1,1,4,4-tetramethylpiperazine-1,4-diium;dibromide |
InChI |
InChI=1S/C8H20N2.2BrH/c1-9(2)5-7-10(3,4)8-6-9;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
XKAZRXYARZPHMX-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CC[N+](CC1)(C)C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


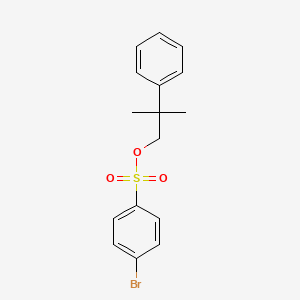
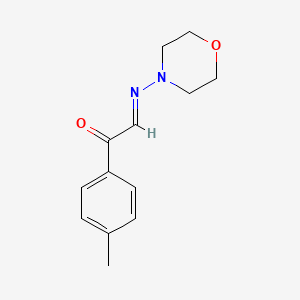

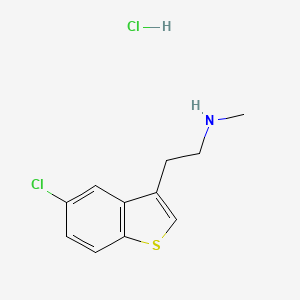
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
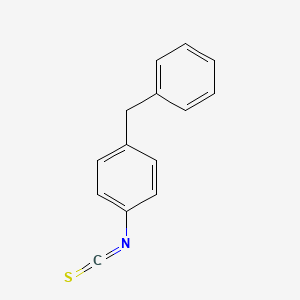
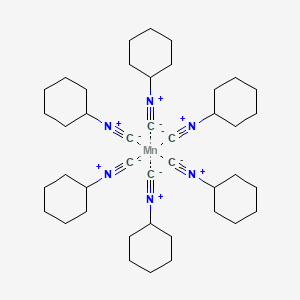



![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
